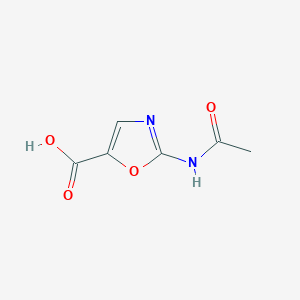

2-Acetamido-1,3-oxazole-5-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of oxazole derivatives has been a topic of interest in recent years . A series of pyrazole linked to oxazole-5-one moiety was synthesized and assessed for their antimicrobial potential .Molecular Structure Analysis

Oxazoles are doubly unsaturated 5-membered rings having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .Chemical Reactions Analysis

Oxazoles can undergo various chemical reactions. For instance, direct arylation of oxazoles with high regioselectivity at both C-5 and C-2 has been developed for a wide range of aryl and heteroaryl bromides, chlorides, iodides, and triflates .Physical And Chemical Properties Analysis

Oxazole-5-carboxylic acid has a density of 1.5±0.1 g/cm3, a boiling point of 289.3±13.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . It also has a molar refractivity of 23.6±0.3 cm3, and a molar volume of 78.0±3.0 cm3 .科学的研究の応用

Synthesis and Biological Assessment

A study by Karpina et al. (2019) explores the synthesis of novel compounds including oxadiazole and triazolo[4,3-a]pyridine derivatives, starting from commercially available carboxylic acids. This research indicates the potential for 2-Acetamido-1,3-oxazole-5-carboxylic acid in the synthesis of biologically active compounds (Karpina et al., 2019).

Continuous Flow Synthesis

Gutmann et al. (2012) discuss the safe and efficient synthesis of 5-substitued-1H-tetrazoles and N-(2-azidoethyl)acylamides in a continuous flow reactor, using hydrazoic acid. This method includes the synthesis of β-azido-carboxamides, demonstrating another area where this compound could be relevant (Gutmann et al., 2012).

Chemoenzymatic Synthesis

Noguchi et al. (2012) developed a method for synthesizing sugar oxazolines from N-acetyl-2-amino sugars, highlighting the utility of oxazole derivatives like this compound in chemoenzymatic synthesis processes (Noguchi et al., 2012).

Metabolism Studies

Chatfield and Hunter (1973) investigated the metabolism of acetamidothiazoles in rats, providing insight into the metabolic pathways and potential applications of related compounds such as this compound (Chatfield & Hunter, 1973).

Protecting Group Free Glycosylation

Qiu, Garden, and Fairbanks (2022) demonstrated a method for converting unprotected 2-acetamido sugars into oxazolines, which can then be used to produce glycosides. This research underscores the potential of oxazole derivatives in novel glycosylation techniques (Qiu et al., 2022).

作用機序

Safety and Hazards

将来の方向性

The utility of oxazole as intermediates for the synthesis of new chemical entities in medicinal chemistry has increased in the past few years . Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities which drew the attention of researchers around the globe to synthesize various oxazole derivatives and screen them for their various biological activities .

特性

IUPAC Name |

2-acetamido-1,3-oxazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O4/c1-3(9)8-6-7-2-4(12-6)5(10)11/h2H,1H3,(H,10,11)(H,7,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNKOXFVSBWUCNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC=C(O1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-4-(Dimethylamino)-N-ethyl-N-[(4-oxo-3H-quinazolin-2-yl)methyl]but-2-enamide](/img/structure/B2511780.png)

![1-(2-Chloropyridine-3-carbonyl)-4-[(5-fluoro-2-methoxyphenyl)methyl]piperazine](/img/structure/B2511789.png)

![3-(4-fluorobenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid](/img/structure/B2511795.png)

![4-cyano-N-(4-ethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2511796.png)

![N-(4-methylbenzyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2511799.png)